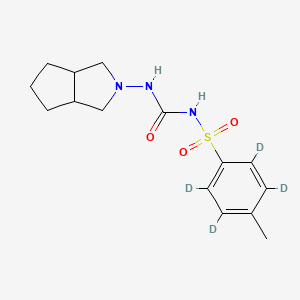
Gliclazide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gliclazide-d4 is a deuterated form of Gliclazide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes). Gliclazide belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating the β cells of the pancreas to release insulin .
作用机制
Target of Action
Gliclazide-d4, like its parent compound Gliclazide, primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .
Mode of Action
This compound binds to the SUR1 receptor, subsequently blocking the ATP-sensitive potassium channels . This binding results in the closure of these channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells . This depolarization triggers the release of insulin, a hormone that regulates blood glucose levels .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Primarily, it increases both basal insulin secretion and meal-stimulated insulin release . It also enhances peripheral glucose utilization, reduces hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors . These actions collectively contribute to the regulation of blood glucose levels.
Pharmacokinetics
This compound, similar to Gliclazide, is expected to be extensively metabolized by the liver . Its metabolites are excreted in both urine (60-70%) and feces (10-20%) . The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to stimulate insulin secretion and regulate blood glucose levels . It specifically improves the abnormal first phase insulin release in type 2 diabetes, and also has an effect on the second phase . Additionally, this compound, like Gliclazide, may exhibit pleiotropic actions outside pancreatic β cells, such as anti-inflammatory and cellular protective effects, which might be beneficial in the treatment of type 1 diabetes mellitus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formulation factors such as drug concentration, stabilizer, and surfactant percentage can impact the particle size of this compound nanosuspension, thereby affecting its solubility and bioavailability . Moreover, the pH of the gastrointestinal tract can influence the solubility of this compound, thereby affecting its absorption and overall therapeutic efficacy .
生化分析
Biochemical Properties
Gliclazide-d4 plays a significant role in biochemical reactions, particularly in the regulation of blood glucose levels . It interacts with the β cell sulfonyl urea receptor (SUR1), subsequently blocking the ATP sensitive potassium channels . This interaction leads to a decrease in potassium efflux, resulting in the depolarization of the β cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It stimulates β cells of the pancreas to release insulin, thereby increasing both basal insulin secretion and meal-stimulated insulin release . This compound also increases peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the β cell sulfonyl urea receptor (SUR1) and subsequent blocking of ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux and depolarization of the β cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels over time . It is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that it exhibits a profound hypoglycemic effect, which is even more pronounced when combined with other hypoglycemic agents such as probiotics and bile acids .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized to at least 8 identified metabolites by three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is highly bound to albumin in plasma, leading to high concentrations in the liver, kidneys, skin, lungs, skeletal muscle, intestinal, and cardiac tissue .
Subcellular Localization
Studies on similar compounds like GLUT4 have shown that they traverse both PM-proximal and PM-distal compartments in unstimulated muscle cells
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gliclazide-d4 involves the incorporation of deuterium atoms into the Gliclazide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Preparation of Deuterated Starting Materials: Deuterated reagents such as deuterated solvents (e.g., deuterated water) or deuterated precursors are prepared.
Synthesis of this compound: The deuterated starting materials are used in the synthesis of this compound, following similar reaction conditions as the synthesis of non-deuterated Gliclazide. This may involve steps such as sulfonylation, cyclization, and purification.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Gliclazide-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Gliclazide-d4 has several scientific research applications, including:
Pharmacokinetic Studies: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Gliclazide in the body. The deuterium atoms serve as tracers, allowing for more precise measurements.
Metabolic Studies: The compound is used to study the metabolic pathways and biotransformation of Gliclazide, providing insights into its mechanism of action and potential metabolites.
Drug Development: this compound is used in drug development to evaluate the efficacy and safety of new formulations or delivery systems.
Analytical Chemistry: The compound is used as an internal standard in analytical chemistry for the quantification of Gliclazide in biological samples.
相似化合物的比较
Similar Compounds
Glimepiride: Another sulfonylurea used to treat type 2 diabetes. It has a longer duration of action compared to Gliclazide.
Glipizide: A sulfonylurea with a shorter half-life and faster onset of action compared to Gliclazide.
Glyburide (Glibenclamide): A sulfonylurea with a similar mechanism of action but a higher risk of hypoglycemia.
Uniqueness of Gliclazide-d4
This compound is unique due to the presence of deuterium atoms, which can provide advantages in pharmacokinetic studies by reducing the rate of metabolism and increasing the stability of the compound. This can lead to more accurate and reliable data in research applications.
属性
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVGTQGAOIONJV-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)NN2CC3CCCC3C2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
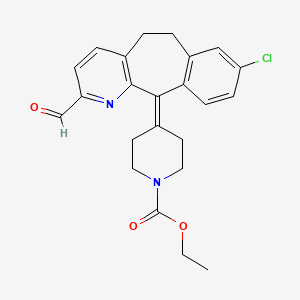
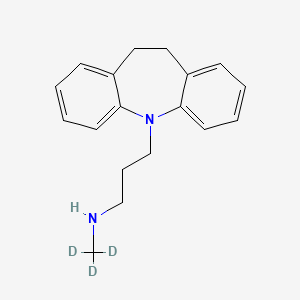
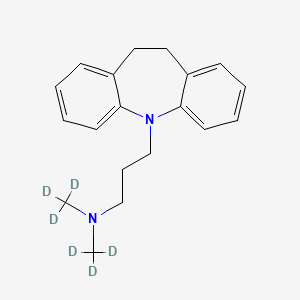
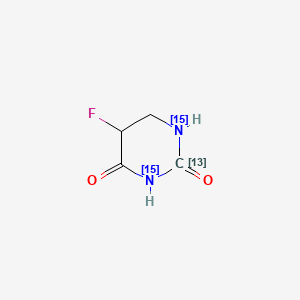
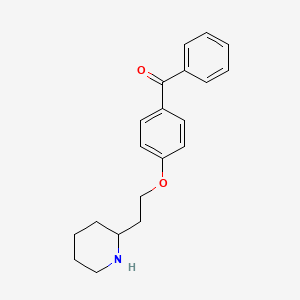
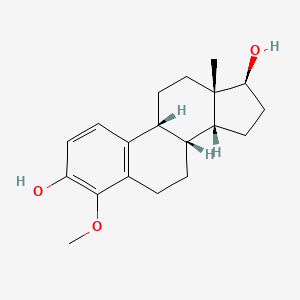
![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)
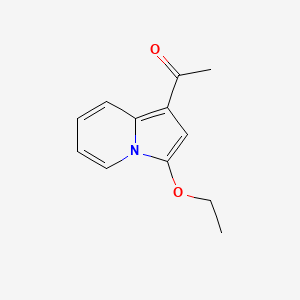

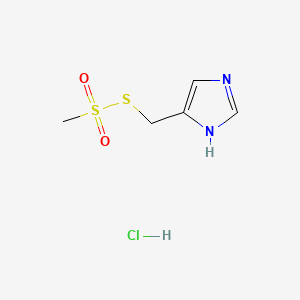

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)
